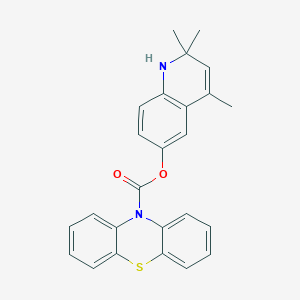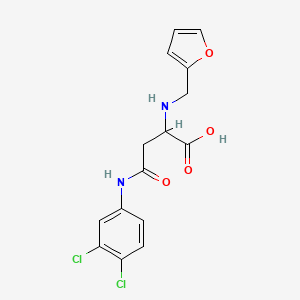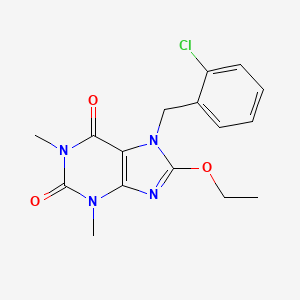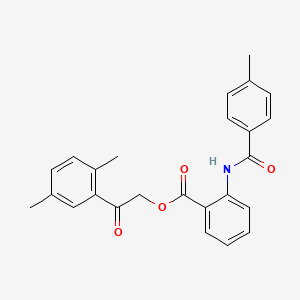
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is a complex organic compound that combines the structural features of dihydroquinoline and phenothiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate typically involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with 10H-phenothiazine-10-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal-modified tungstophosphoric acid supported on γ-Al2O3 can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and phenothiazine derivatives.
Reduction: Reduction reactions can yield dihydroquinoline and dihydrophenothiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenothiazine derivatives, which can have different pharmacological and industrial applications .
Scientific Research Applications
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological activities.
Pathways Involved: It can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of phenothiazine.
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate: Contains a benzoate group instead of phenothiazine.
Uniqueness
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is unique due to its combined structural features of dihydroquinoline and phenothiazine, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H22N2O2S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C25H22N2O2S/c1-16-15-25(2,3)26-19-13-12-17(14-18(16)19)29-24(28)27-20-8-4-6-10-22(20)30-23-11-7-5-9-21(23)27/h4-15,26H,1-3H3 |
InChI Key |
HXEMUDHPWKTFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11620121.png)

![Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620129.png)
![6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620141.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11620146.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620147.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B11620161.png)



![1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea](/img/structure/B11620192.png)
![(5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620218.png)
![ethyl 2-{(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11620221.png)
